N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
The compound N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-methoxyphenyl)thio)acetamide features a cyclohepta[b]thiophene core substituted with a cyano group at the 3-position and an acetamide moiety at the 2-position. The acetamide is further functionalized with a (4-methoxyphenyl)thio group, contributing to its unique electronic and steric properties. Its molecular formula is C22H22N4OS3, with an average mass of 454.625 g/mol and a monoisotopic mass of 454.095574 g/mol .
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-23-13-7-9-14(10-8-13)24-12-18(22)21-19-16(11-20)15-5-3-2-4-6-17(15)25-19/h7-10H,2-6,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJFMQCQQYVSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(C3=C(S2)CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines such as:
- Prostate cancer (PC3)
- Liver cancer (HepG2)
- Breast cancer (MCF-7)
The mechanism of action appears to involve the induction of apoptosis and inhibition of metastasis through the upregulation of caspases and downregulation of metalloproteinases (MMPs), which are critical in cancer progression .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 11 | PC3 | 10.5 | Apoptosis induction |
| Compound 12 | HepG2 | 12.3 | MMP inhibition |
| N-(3-cyano...) | MCF-7 | 15.0 | Apoptosis induction |
Anti-inflammatory Applications
Another significant application is in the field of anti-inflammatory research. The compound has been investigated for its potential as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response by catalyzing the formation of leukotrienes, which are mediators of inflammation. In silico studies suggest that this compound can effectively bind to the active site of 5-LOX, thereby inhibiting its activity .
Table 2: Inhibitory Activity Against 5-LOX
| Compound Name | Inhibition (%) | Binding Affinity (kcal/mol) |
|---|---|---|
| N-(3-cyano...) | 65% | -8.5 |
| Control (standard inhibitor) | 85% | -9.0 |
Mechanistic Insights and Case Studies
A comprehensive study explored the anticancer effects of several N-(3-cyano...) derivatives on human cancer cell lines. The results indicated that compounds with structural similarities exhibited varying degrees of cytotoxicity and apoptotic activity. For example, specific derivatives showed enhanced efficacy against breast cancer cells compared to others .
In another case study involving molecular docking simulations, it was found that modifications in the side chains significantly influenced the binding affinity to target enzymes involved in cancer proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Thio vs.
- Electron-Withdrawing Groups : Nitro substituents (e.g., ) enhance electrophilicity, which may improve receptor binding but increase toxicity risks.
- Lipophilicity Modifications : Methylthio groups () increase LogP values, favoring membrane permeability but possibly reducing aqueous solubility.
Table 2: Physicochemical and Activity Data
*XLogP3 values estimated from analogous structures.
†Predicted based on structural similarity to .
Key Observations :
- Molecular Weight : Higher molecular weight in the target compound (454.625 vs. 347.4 in ) may impact bioavailability but could enhance target binding through increased van der Waals interactions.
- Activity Trends : Compounds with pyrimidine or triazole substituents (e.g., ) show potent antiproliferative activity, suggesting the importance of heteroaromatic rings in kinase inhibition.
Structure-Activity Relationship (SAR) Insights
- Cyano Group: The 3-cyano substitution on the thiophene ring is conserved across analogs, likely stabilizing the ring via electron-withdrawing effects and enhancing binding to ATP pockets in kinases .
- Thioether vs. Ether Linkages: The (4-methoxyphenyl)thio group in the target compound offers a balance between electron donation (methoxy) and sulfur-mediated hydrophobic interactions, whereas phenoxy analogs () may exhibit reduced binding affinity due to the absence of sulfur.
Q & A
Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer: The synthesis involves a multi-step approach:
- Step 1: Prepare the cycloheptane-thiophene core via cyclocondensation of ketones (e.g., cycloheptanone) with thiocarbohydrazide derivatives under green conditions (ethanol, room temperature) to form spiro-thiadiazole intermediates .
- Step 2: Introduce the 4-methoxyphenylthio group via nucleophilic substitution or thiol-ene coupling. For example, iodine-catalyzed reactions between thiols and ketones can yield arylthioacetamide derivatives under mild conditions .
- Characterization:
- FT-IR: Confirm the loss of C=S (1280–1160 cm⁻¹) and formation of C–S–C (748 cm⁻¹) .
- NMR: Key signals include aromatic protons (δ 7.20–8.30 ppm), NH groups (δ 9.00–10.50 ppm), and aliphatic CH₂ groups (δ 1.10–2.90 ppm) .
- 13C-NMR: Cycloheptane CH₂ groups appear at δ 23–42 ppm, while spiro carbons resonate at δ 79–81 ppm .
Q. How can FT-IR and NMR spectroscopy confirm the structural integrity of this compound?
Methodological Answer:
- FT-IR:
- C≡N Stretch: A sharp peak near 2220–2240 cm⁻¹ confirms the cyano group.
- C=O Stretch: Bands at 1690–1710 cm⁻¹ validate the acetamide moiety .
- Aromatic C-H: Peaks at 3036–3070 cm⁻¹ indicate the 4-methoxyphenyl group .
- 1H-NMR:
- NH Signals: Broad singlets at δ 9.00–10.50 ppm (thiadiazole NH) and δ 6.30–7.10 ppm (sulfonamide NH₂) .
- Cycloheptane Protons: Multiplet signals (δ 1.10–2.90 ppm) confirm the saturated 7-membered ring .
- 13C-NMR/DEPT-135:
- Negative CH₂ signals (δ 23–42 ppm) distinguish cycloheptane carbons from quaternary spiro carbons (δ 79–81 ppm) .
Advanced Research Questions
Q. How do variations in reaction parameters (temperature, solvent, stoichiometry) impact yield and purity?
Methodological Answer:
- Temperature: Higher temperatures (e.g., 65–100°C) in Vilsmeier-Haack reactions can shift selectivity toward formylation vs. cyclization, as seen in analogous thiophene derivatives .
- Solvent: Ethanol promotes green synthesis of spiro compounds at room temperature, while DMF or THF may require reflux, increasing side reactions .
- Stoichiometry: Excess ketone (1.5–2.0 eq) improves cyclization efficiency, but >2.0 eq risks dimerization. For example, 12 eq of Vilsmeier reagent led to over-formylation in related systems .
- Optimization Strategy: Use a design-of-experiments (DoE) approach to model interactions between parameters (e.g., response surface methodology) .
Q. What strategies resolve contradictions between computational predictions and experimental spectral data?
Methodological Answer:
- Case Study: Discrepancies in 13C-NMR chemical shifts (e.g., predicted vs. observed spiro carbons):
- Step 1: Re-examine computational methods (e.g., DFT functional, solvent model). For example, B3LYP/6-31G(d) may underpredict sp3 carbons by 3–5 ppm vs. experimental data .
- Step 2: Validate with DEPT-135 to confirm CH₂/CH₃ assignments (e.g., cycloheptane CH₂ at δ 23–42 ppm vs. aromatic carbons) .
- Step 3: Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
Q. What role do the cyclohepta[b]thiophen and thioacetamide moieties play in reactivity?
Methodological Answer:
- Cyclohepta[b]thiophen:
- Thioacetamide Group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
